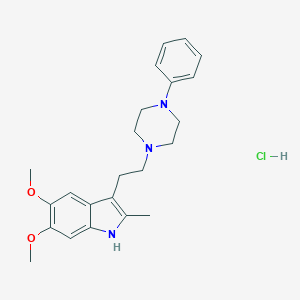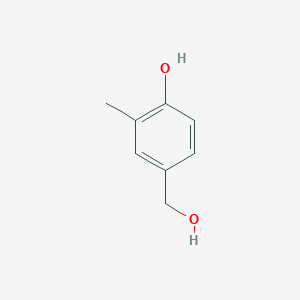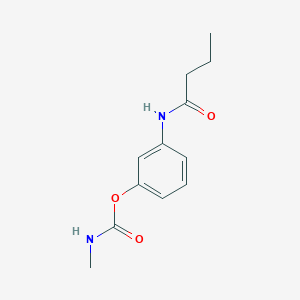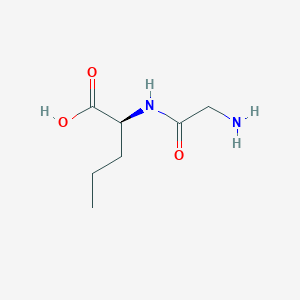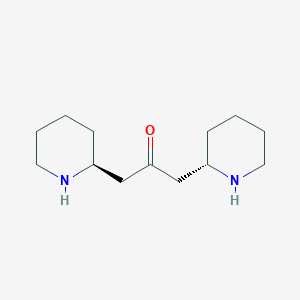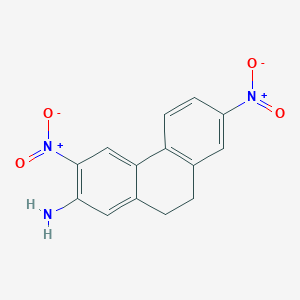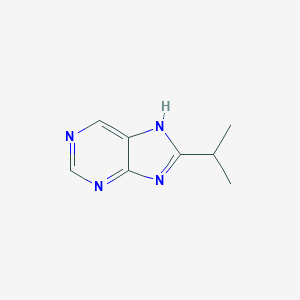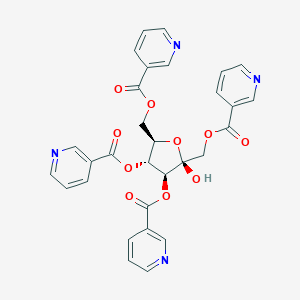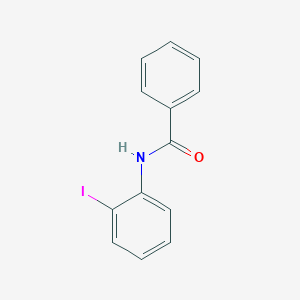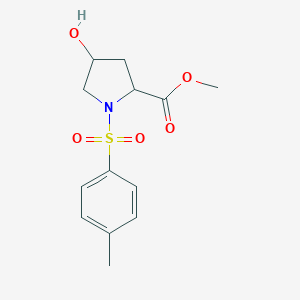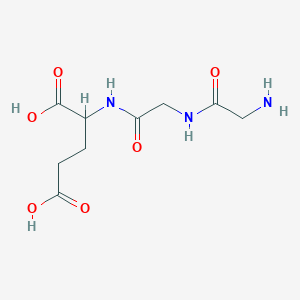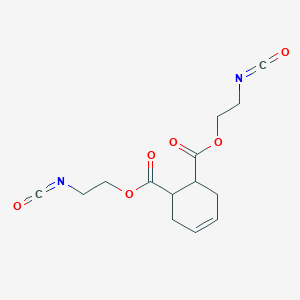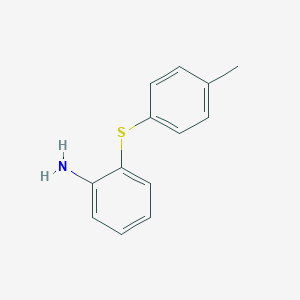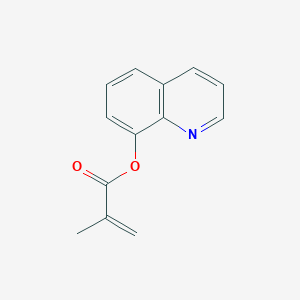
8-Quinolyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolyl methacrylate (8-QMA) is a chemical compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It is a derivative of quinoline, an organic compound that is commonly found in many natural products. 8-QMA has a unique structure that allows it to selectively bind to metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
作用机制
The mechanism of action of 8-Quinolyl methacrylate involves the selective binding of the compound to metal ions. The quinoline moiety of 8-Quinolyl methacrylate binds to the metal ion, while the methacrylate group provides a fluorescent signal upon excitation with light. The binding of metal ions to 8-Quinolyl methacrylate results in a change in the fluorescent signal, allowing for the detection of metal ion concentrations in biological systems.
生化和生理效应
8-Quinolyl methacrylate has been shown to have minimal biochemical and physiological effects on living systems. The compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of 8-Quinolyl methacrylate used in experiments should be carefully controlled to avoid any potential toxic effects.
实验室实验的优点和局限性
One of the main advantages of using 8-Quinolyl methacrylate in lab experiments is its selectivity for metal ions. This allows for the specific detection of metal ion concentrations in biological systems. Additionally, the fluorescent properties of 8-Quinolyl methacrylate allow for real-time monitoring of metal ion dynamics. However, one limitation of using 8-Quinolyl methacrylate is its relatively low solubility in water, which can limit its application in aqueous environments.
未来方向
There are several future directions for the use of 8-Quinolyl methacrylate in scientific research. One potential application is the development of new fluorescent probes that are more selective for specific metal ions. Additionally, 8-Quinolyl methacrylate could be used in the development of new imaging techniques for the detection of metal ions in living systems. Finally, the use of 8-Quinolyl methacrylate in combination with other fluorescent probes could allow for the simultaneous detection of multiple metal ions in biological systems.
合成方法
The synthesis of 8-Quinolyl methacrylate involves the reaction of quinoline with methacrylic acid in the presence of a catalyst. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
8-Quinolyl methacrylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has been used to study the role of metal ions in biological processes such as enzyme activity, protein folding, and DNA replication. The fluorescent properties of 8-Quinolyl methacrylate allow for the monitoring of metal ion concentrations in real-time, making it a valuable tool for studying metal ion dynamics in living systems.
属性
CAS 编号 |
19352-51-3 |
|---|---|
产品名称 |
8-Quinolyl methacrylate |
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
quinolin-8-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-9(2)13(15)16-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1H2,2H3 |
InChI 键 |
WOCXVYHJGQMHTR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
规范 SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
其他 CAS 编号 |
19352-51-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



